molecular formula C10H7FN4 B13758993 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

Cat. No.: B13758993
M. Wt: 202.19 g/mol
InChI Key: GJABAFNWMRXFCZ-UHFFFAOYSA-N
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Description

1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with an aminophenyl group, a fluorine atom, and a carbonitrile group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with 5-fluoro-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluorine atom and the carbonitrile group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminophenyl)pyrrole: Similar in structure but lacks the fluorine atom and carbonitrile group.

    5-fluoro-1H-pyrazole-4-carbonitrile: Lacks the aminophenyl group.

    2-aminobenzonitrile: Lacks the pyrazole ring and fluorine atom.

Uniqueness

1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the carbonitrile group provides a site for further chemical modifications.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

1-(2-aminophenyl)-5-fluoropyrazole-4-carbonitrile

InChI

InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-4-2-1-3-8(9)13/h1-4,6H,13H2

InChI Key

GJABAFNWMRXFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)F

Origin of Product

United States

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